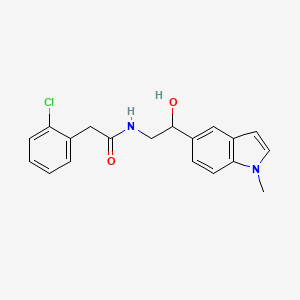

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, also known as AMG-176, is a small molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis, or programmed cell death. Overexpression of Mcl-1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Structural Studies

- Novel derivatives of acetamide compounds, including those related to 2-(2-chlorophenyl) acetamide structures, have been synthesized through various methods, such as carbodiimide condensation, and characterized using IR, NMR, and elemental analyses. These compounds are of interest due to their unique structural properties and potential applications in various fields of chemistry and biochemistry (Yu et al., 2014).

Antioxidant Properties

- Research has focused on synthesizing and evaluating the antioxidant activity of acetamide derivatives, including those structurally similar to 2-(2-chlorophenyl) acetamide. These studies utilize methods like ferric reducing antioxidant power (FRAP) and DPPH to assess the antioxidant capabilities of these compounds (Gopi & Dhanaraju, 2020).

X-ray Powder Diffraction Studies

- X-ray powder diffraction has been used to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound class that includes structures related to 2-(2-chlorophenyl) acetamide. These studies provide crucial data for understanding the crystal structure and stability of these compounds, which can have implications in material science and pharmaceuticals (Olszewska et al., 2009).

Molecular Docking and Anti-inflammatory Applications

- Indole acetamide derivatives, including those structurally related to 2-(2-chlorophenyl) acetamide, have been studied for their anti-inflammatory properties through molecular docking analysis. This research is pivotal in the design and development of new drugs targeting inflammatory pathways (Al-Ostoot et al., 2020).

Study of Molecular Interactions

- Acetamide derivatives have been explored for their potential as coordination complexes and antioxidants. These studies include the analysis of hydrogen bonding in the self-assembly process, which is essential for understanding molecular interactions in chemical and biological systems (Chkirate et al., 2019).

properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-22-9-8-14-10-15(6-7-17(14)22)18(23)12-21-19(24)11-13-4-2-3-5-16(13)20/h2-10,18,23H,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWSBCGYXREBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)

![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2625974.png)

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625988.png)